![molecular formula C17H12ClNO2S B5616430 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

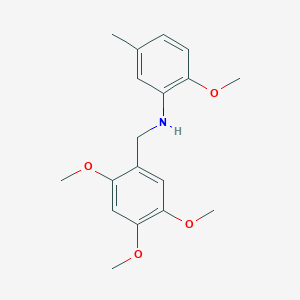

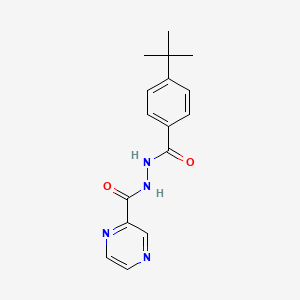

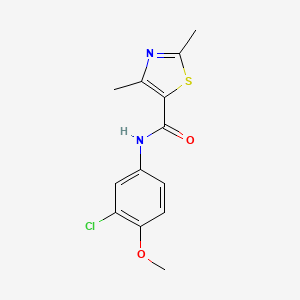

The synthesis of derivatives related to 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves the reaction of cyclic oximes with S2Cl2 and pyridine in acetonitrile, leading to the formation of fused 1,2,3-dithiazoles. This process is characterized by hetero ring-closure accompanied by chlorination of the carbocyclic moieties. A noteworthy aspect of the synthesis involves the selective formation of these compounds and, in certain cases, the rearrangement of the dithiazole ring, indicating the versatility and complexity of the synthesis methods used for these compounds (Konstantinova et al., 2016).

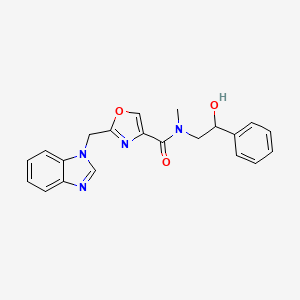

Molecular Structure Analysis

The molecular structure of derivatives of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is confirmed through techniques such as single-crystal X-ray diffraction. This structural characterization highlights the intricate arrangement of atoms and the molecular geometry, which are pivotal in determining the compound's reactivity and properties. For instance, the structure of 4-chloro-5H-naphtho[1,2-d][1,2,3]dithiazol-5-one was elucidated, showcasing the complex behavior observed in electrochemical studies, likely involving hydrodechlorination at a low potential (Konstantinova et al., 2016).

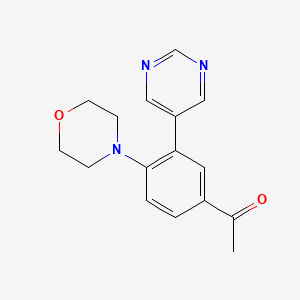

Chemical Reactions and Properties

The chemical reactivity of this class of compounds is marked by their participation in various substitution and coupling reactions. For example, 1-(alkyl- or aryl-sulfinyl)naphthalenes, when activated by electron-withdrawing substituents, undergo substitution reactions with Grignard reagents. This suggests a high level of reactivity and potential for functionalization, which is crucial for the development of more complex molecules and materials (Baker et al., 1995).

Physical Properties Analysis

The physical properties of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives, such as solubility, melting points, and crystalline structure, are closely tied to their molecular architecture. For instance, the crystal structures and molecular modeling studies provide insights into the E-E distance variations and the degree of distortion in the naphthalene backbone, reflecting on the steric and electronic effects imparted by the sulfoxide and isothiazole groups (Aucott et al., 2004).

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c18-14-7-1-4-12(10-14)11-19-15-8-2-5-13-6-3-9-16(17(13)15)22(19,20)21/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRQQPMEXEBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5616353.png)

![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)

![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)

![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)

![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)